Cas no 130469-69-1 (5-methylhexa-3,4-dienoic acid)

5-methylhexa-3,4-dienoic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Hexadienoic acid, 5-methyl-
- 5-methylhexa-3,4-dienoic acid
- 130469-69-1
- AKOS006380940
- DB-118492
-
- MDL: MFCD19229155
- インチ: InChI=1S/C7H10O2/c1-6(2)4-3-5-7(8)9/h3H,5H2,1-2H3,(H,8,9)
- InChIKey: NGGIPBPFCGWKSD-UHFFFAOYSA-N
- ほほえんだ: CC(=C=CCC(=O)O)C
計算された属性
- せいみつぶんしりょう: 126.068079557g/mol
- どういたいしつりょう: 126.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 37.3Ų
5-methylhexa-3,4-dienoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322292-1g |
5-methylhexa-3,4-dienoic acid |
130469-69-1 | 1g |
$0.0 | 2023-09-04 | ||
Enamine | EN300-322292-1.0g |
5-methylhexa-3,4-dienoic acid |
130469-69-1 | 1.0g |
$0.0 | 2023-02-24 |
5-methylhexa-3,4-dienoic acid 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
5-methylhexa-3,4-dienoic acidに関する追加情報
5-Methylhexa-3,4-Dienoic Acid: A Comprehensive Overview
5-Methylhexa-3,4-dienoic acid, identified by the CAS registry number 130469-69-1, is a naturally occurring fatty acid derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of unsaturated fatty acids, characterized by its six-carbon chain with a methyl group at the fifth position and two double bonds at positions 3 and 4. The structure of 5-methylhexa-3,4-dienoic acid makes it highly reactive and versatile, contributing to its diverse functional roles in biological systems and industrial applications.
The study of 5-methylhexa-3,4-dienoic acid has been significantly advanced by recent research into its biosynthesis, metabolic pathways, and bioactivity. For instance, a 2022 study published in the journal Nature Chemical Biology revealed that this compound plays a critical role in lipid signaling pathways, particularly in regulating cellular inflammation and immune responses. The research demonstrated that 5-methylhexa-3,4-dienoic acid can modulate the activity of key enzymes involved in the synthesis of pro-inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory diseases.
In addition to its biological significance, 5-methylhexa-3,4-dienoic acid has also found applications in the food and cosmetic industries. Its ability to act as a natural preservative and flavor enhancer has made it a valuable ingredient in food formulations. Recent advancements in extraction techniques have improved the yield and purity of this compound from natural sources such as marine algae and certain plant species.
The synthesis of CAS No. 130469-69-1 has been optimized through green chemistry approaches, reducing environmental impact while maintaining high product quality. Researchers have developed catalytic methods that utilize renewable feedstocks and minimize waste generation during the production process. These innovations align with global efforts to promote sustainable practices in chemical manufacturing.
Moreover, the pharmacological properties of 5-methylhexa-3,4-dienoic acid have been extensively studied in preclinical models. A 2023 study conducted at the University of California revealed that this compound exhibits potent anti-cancer activity by targeting specific oncogenic pathways. The research highlighted its ability to induce apoptosis in cancer cells while sparing healthy cells, making it a promising candidate for anti-cancer drug development.
In conclusion, 5-methylhexa-3,4-dienoic acid (CAS No. 130469-69-1) is a multifaceted compound with significant implications across various scientific domains. Its unique chemical structure underpins its diverse functions and applications, ranging from biological signaling to industrial uses. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.
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